molecular formula C20H17N3O3S B2823562 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea CAS No. 1207017-85-3

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea

Cat. No.: B2823562
CAS No.: 1207017-85-3
M. Wt: 379.43
InChI Key: IQCCFPBOUYZXQF-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that features a benzofuran ring, a thiazole ring, and a methoxybenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran-2-yl Thiazole: This can be achieved by reacting benzofuran with thiazole derivatives under specific conditions.

    Urea Formation: The benzofuran-2-yl thiazole intermediate can then be reacted with 4-methoxybenzyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzofuran or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea would depend on its specific biological or chemical activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzofuran-2-yl)-3-(4-methoxybenzyl)urea: Lacks the thiazole ring.

    1-(4-(Benzofuran-2-yl)thiazol-2-yl)urea: Lacks the methoxybenzyl group.

    1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea: Lacks the methoxy group on the benzyl ring.

Uniqueness

The presence of both the benzofuran and thiazole rings, along with the methoxybenzyl group, might confer unique properties to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea, such as specific binding affinities or reactivity profiles that are distinct from similar compounds.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-25-15-8-6-13(7-9-15)11-21-19(24)23-20-22-16(12-27-20)18-10-14-4-2-3-5-17(14)26-18/h2-10,12H,11H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCCFPBOUYZXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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